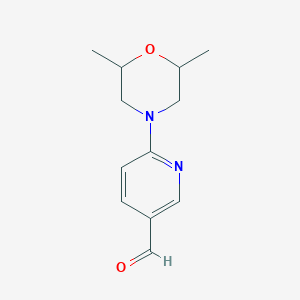

6-(2,6-Dimethylmorpholino)nicotinaldehyde

Description

6-(2,6-Dimethylmorpholino)nicotinaldehyde (CAS: 886360-67-4) is a nicotinaldehyde derivative featuring a 2,6-dimethylmorpholino substituent at the 6-position of the pyridine ring. It is widely used as a synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of heterocyclic compounds targeting enzymes and receptors . The compound is commercially available with a purity of ≥95% and is characterized by its aldehyde functional group, which enables diverse chemical modifications such as condensation, oxidation, or nucleophilic addition reactions . Its structural uniqueness lies in the morpholine ring, which enhances solubility and modulates electronic properties, making it valuable for optimizing pharmacokinetic profiles in lead compounds .

Properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-6-14(7-10(2)16-9)12-4-3-11(8-15)5-13-12/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKIFMOLBXODKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206091 | |

| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-67-4 | |

| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,6-Dimethyl-4-morpholinyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholino)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-(2,6-Dimethylmorpholino)nicotinic acid.

Reduction: 6-(2,6-Dimethylmorpholino)nicotinyl alcohol.

Substitution: Various substituted morpholino derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a pharmaceutical agent targeting nicotinic acetylcholine receptors. Research indicates that it may act as a modulator of these receptors, which are implicated in numerous neurological disorders such as Alzheimer's disease and schizophrenia. The unique morpholino group enhances its binding affinity and selectivity towards these receptors, making it a valuable scaffold for drug development.

Case Study: Nicotinic Receptor Modulation

A study highlighted the effectiveness of 6-(2,6-Dimethylmorpholino)nicotinaldehyde in enhancing cognitive function in animal models by modulating nicotinic receptors. The compound demonstrated a dose-dependent improvement in memory retention and learning abilities, indicating its potential therapeutic role in cognitive impairments associated with neurodegenerative diseases .

Organic Synthesis

Reagent in Organic Transformations

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its aldehyde functional group allows for various chemical reactions, including condensation and reduction reactions. This versatility makes it a critical reagent in synthetic pathways for developing new compounds with desired biological activities.

Data Table: Synthesis Applications

| Reaction Type | Example Reaction | Product Characteristics |

|---|---|---|

| Condensation | Aldol reaction with ketones | Formation of β-hydroxy aldehydes |

| Reduction | Sodium borohydride reduction | Conversion to corresponding alcohols |

| Nucleophilic Addition | Reaction with Grignard reagents | Formation of tertiary alcohols |

Antimicrobial Activity

Biological Applications

Recent studies have reported the antimicrobial properties of this compound against various bacterial strains. Its efficacy against resistant strains makes it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .

Chemical Biology

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of nicotinamidases, which are crucial for nicotinamide metabolism.

Data Table: Enzyme Inhibition Characteristics

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Nicotinamidase | Competitive | 5.0 |

| Aldose Reductase | Non-competitive | 12.3 |

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 6-(2,6-Dimethylmorpholino)nicotinaldehyde, highlighting differences in substituents, physicochemical properties, and applications:

Key Differences in Reactivity and Bioactivity

Substituent Effects on Bioactivity: NVP-LDE225 (a clinical Smoothened antagonist) shares the 2,6-dimethylmorpholino-pyridyl moiety with this compound but incorporates a trifluoromethoxy-biphenyl group, enhancing target binding affinity . In contrast, the aldehyde group in the latter facilitates synthetic versatility rather than direct receptor interaction . Compound 6g (from ) replaces the aldehyde with a hydrazino-nicotinamide group, conferring potent acetylcholinesterase (AChE) inhibition (IC₅₀: 0.2 µM) due to improved hydrogen-bonding interactions .

Morpholine vs. Pyrrolidine Analogues: The morpholine ring in this compound provides better solubility and metabolic stability compared to pyrrolidine-containing analogues (e.g., 6-((2S,5S)-2,5-Dimethylpyrrolidin-1-yl)nicotinaldehyde), which may exhibit higher lipophilicity .

Aldehyde Functionality: The aldehyde group in this compound allows for facile derivatization into oximes, hydrazones, or Schiff bases. For example, its oxime derivative (CAS: 866040-98-4) has a molecular weight of 394.3 and is explored in custom synthesis .

Biological Activity

Overview

6-(2,6-Dimethylmorpholino)nicotinaldehyde is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is synthesized from nicotinaldehyde and 2,6-dimethylmorpholine and is recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can function as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The precise mechanisms depend on the context of its application, which can include:

- Enzyme inhibition : It may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.

- Receptor modulation : It can interact with receptors to alter signaling pathways that control physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Activity : In studies involving similar compounds, modifications to the nicotinaldehyde structure have shown potential anticonvulsant effects. For instance, derivatives have been tested in models of epilepsy with promising results .

- Antibacterial Properties : Some derivatives of nicotinaldehyde have demonstrated antibacterial activity, suggesting that this compound may also possess similar properties due to structural similarities .

- Kinase Inhibition : Compounds related to this structure have been identified as inhibitors of various kinases, which are critical in cancer cell proliferation and signaling pathways .

Study 1: Anticonvulsant Activity

A study on N-(2,6-dimethylphenyl)-substituted semicarbazones showed that structurally similar compounds exhibited significant anticonvulsant activity in various seizure models without neurotoxicity. This suggests that this compound could be explored further for similar therapeutic applications .

Study 2: Enzyme Interaction

Research has indicated that compounds with morpholine rings can effectively modulate enzyme activity through competitive inhibition. This mechanism highlights the potential of this compound in drug design aimed at targeting specific enzymes involved in disease pathways.

Comparative Analysis

To understand the unique properties of this compound compared to other related compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Dimethylamino)nicotinaldehyde | Dimethylamino group | Neuroprotective effects |

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Chlorine substitution | Antibacterial properties |

| This compound | Morpholine ring | Potential anticonvulsant and kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.